molecular formula C24H26ClN3O4S B3223032 6-Benzyl-2-(3,5-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1216699-98-7

6-Benzyl-2-(3,5-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

Cat. No.: B3223032
CAS No.: 1216699-98-7
M. Wt: 488 g/mol
InChI Key: CXJRMNQAEZCCJU-UHFFFAOYSA-N
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Description

This compound is a tetrahydrothieno[2,3-c]pyridine derivative featuring a benzyl group at the 6-position, a 3,5-dimethoxybenzamido substituent at the 2-position, and a carboxamide group at the 3-position. The hydrochloride salt enhances its solubility and bioavailability, making it suitable for pharmacological studies. The 3,5-dimethoxybenzamido moiety may influence receptor binding or metabolic stability compared to other substituents, as seen in adenosine A1 receptor modulators () .

Properties

IUPAC Name

6-benzyl-2-[(3,5-dimethoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O4S.ClH/c1-30-17-10-16(11-18(12-17)31-2)23(29)26-24-21(22(25)28)19-8-9-27(14-20(19)32-24)13-15-6-4-3-5-7-15;/h3-7,10-12H,8-9,13-14H2,1-2H3,(H2,25,28)(H,26,29);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXJRMNQAEZCCJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)CC4=CC=CC=C4)C(=O)N)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. The compound belongs to the class of organic compounds known as indoles. These are compounds containing an indole moiety, which consists of a pyrrole ring fused to benzene to form 2,3-benzopyrrole. Indoles are known to interact with a wide range of targets, including various enzymes and receptors, and play a role in many biological processes.

Biological Activity

6-Benzyl-2-(3,5-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a synthetic compound that has been investigated for its potential pharmacological properties. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The compound features a complex structure that includes a thieno[2,3-c]pyridine core with various substituents that may influence its biological activity. The presence of the benzyl and dimethoxybenzamide groups is particularly noteworthy as they may enhance interactions with biological targets.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, including acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer’s .
  • Anti-inflammatory Activity : Studies have suggested that it possesses anti-inflammatory properties, possibly by modulating inflammatory pathways .
  • Antimicrobial Properties : Preliminary investigations indicate some antimicrobial activity against certain pathogens .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AChE InhibitionSignificant inhibition observed
Anti-inflammatoryReduced inflammation markers
AntimicrobialActivity against specific bacteria

Case Studies and Research Findings

  • AChE Inhibition Study :
    • A study demonstrated that 6-Benzyl-2-(3,5-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride effectively inhibited AChE with an IC50 value in the low micromolar range. This suggests potential utility in treating cognitive decline associated with Alzheimer’s disease .
  • Anti-inflammatory Research :
    • In vivo studies using animal models showed that administration of this compound resulted in a significant decrease in inflammatory cytokines. This positions it as a candidate for further development as an anti-inflammatory agent .
  • Antimicrobial Testing :
    • Laboratory tests indicated that the compound exhibited moderate antibacterial activity against Gram-positive bacteria. Further research is required to explore its full spectrum of antimicrobial efficacy .

Scientific Research Applications

Synthesis and Characterization

The synthesis of 6-Benzyl-2-(3,5-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride involves several steps that include the formation of the thieno[2,3-c]pyridine scaffold followed by the introduction of various functional groups. The compound's structure is characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its identity and purity.

Anticancer Properties

Research indicates that derivatives of thieno[2,3-c]pyridine compounds exhibit notable anticancer activity. For instance, studies have shown that related compounds can inhibit the growth of various cancer cell lines by inducing apoptosis or cell cycle arrest. The specific IC50 values for these compounds vary significantly depending on their structural modifications and the type of cancer cell line tested.

CompoundCell LineIC50 (µM)
6aHepG216.54
6bHepG215.43
6cHepG246.97
6dHepG223.91
6eHepG27.12

This table summarizes some biological evaluations that demonstrate the anticancer potential of thieno[2,3-c]pyridine derivatives .

Modulation of Drug Resistance

Another significant application is in the modulation of drug resistance in cancer therapies. Compounds similar to 6-Benzyl-2-(3,5-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride have been studied for their ability to reverse multidrug resistance (MDR) in cancer cells. For example, certain derivatives have been shown to enhance the intracellular accumulation of chemotherapeutic agents like paclitaxel and doxorubicin in resistant cell lines .

Treatment of Neurological Disorders

Beyond oncology applications, there is emerging interest in the use of thieno[2,3-c]pyridine derivatives for treating neurological disorders due to their ability to modulate neurotransmitter systems and potential neuroprotective effects.

Antimicrobial Activity

Preliminary studies suggest that some thieno[2,3-c]pyridine derivatives possess antimicrobial properties against various pathogens. This opens avenues for exploring their use in treating infections caused by resistant strains of bacteria or fungi.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The tetrahydrothieno[2,3-c]pyridine scaffold is common in medicinal chemistry. Key structural variations among analogs include:

  • Substituents on the benzoyl/benzamido group : The target compound’s 3,5-dimethoxybenzamido group contrasts with trifluoromethyl (e.g., 7a, 7b in ) or chloro-substituted benzoyl groups (e.g., 7b, 7c in ) .
  • Core modifications: Unlike bicyclic thiophenes or thiazolo[3,2-a]pyrimidines (–6), the tetrahydrothieno[2,3-c]pyridine core provides conformational rigidity that may enhance target selectivity .

Structure-Activity Relationships (SAR)

  • Aromatic Substituents :
    • Electron-withdrawing groups (e.g., CF₃, Cl in –4) enhance receptor binding but may increase toxicity .
    • Methoxy groups (as in the target compound) improve solubility and metabolic stability, critical for oral bioavailability .
  • Core Rigidity: The tetrahydrothieno[2,3-c]pyridine scaffold (vs. linear thiophenes in ) reduces off-target effects by restricting conformational flexibility .

Comparative Data Table

Compound Name / ID Core Structure Substituents Molecular Weight (g/mol) Key Activity/Notes Reference
Target Compound Tetrahydrothieno[2,3-c]pyridine 6-Benzyl, 3,5-dimethoxybenzamido ~530 (estimated) TNF-α inhibition (hypothesized)
7b () Tetrahydrothieno[2,3-c]pyridine 4-Chlorobenzoyl, CF₃-benzoylthiourea 567.05 TNF-α inhibition (explicit)
PD 81,723 () Thiophene 3-(Trifluoromethyl)benzoyl 299.25 Adenosine A1 enhancer/antagonist
12 () Pyrimido[2,1-b]quinazoline 5-Methylfuran-2-yl 318.32 Unspecified bioactivity
Ethyl 2-amino-6-benzyl-... () Tetrahydrothieno[2,3-c]pyridine Ethyl ester, benzyl 316.42 Safety data available

Key Research Findings

  • TNF-α Inhibition : Analogs with electron-deficient aromatic substituents (e.g., CF₃, Cl) exhibit superior potency but may require structural optimization to mitigate toxicity .
  • Receptor Selectivity : Methoxy groups (as in the target compound) are associated with improved selectivity over antagonistic effects observed in PD 81,723 .
  • Metabolic Stability : The hydrochloride salt in the target compound likely enhances aqueous solubility, addressing a limitation of lipophilic analogs like those in .

Q & A

Q. What are the critical steps and reagents for synthesizing 6-Benzyl-2-(3,5-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride?

  • Methodological Answer : The synthesis involves:
  • Amidation : Reacting the tetrahydrothieno[2,3-c]pyridine core with 3,5-dimethoxybenzoyl chloride in the presence of a base like triethylamine to form the benzamido linkage .
  • Methylation : Introducing the carboxamide group via methyl iodide in a basic medium .
  • Purification : Employing column chromatography or recrystallization to isolate the hydrochloride salt.
    Key reagents include triethylamine (base), methyl iodide (methylation agent), and anhydrous solvents (e.g., DMF or dichloromethane). Reaction temperatures (0–60°C) and solvent polarity must be tightly controlled to minimize side products .

Q. Which analytical techniques are essential for confirming the compound’s structure and purity?

  • Methodological Answer :
  • Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica gel plates and UV visualization .
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm functional groups (e.g., methoxy, benzyl, amide) and stereochemistry .
  • X-ray Crystallography : Resolves 3D conformation, particularly for verifying hydrogen bonding and crystal packing .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for similar tetrahydrothieno[2,3-c]pyridine derivatives?

  • Methodological Answer : Discrepancies often arise from:
  • Substituent Effects : Electron-donating groups (e.g., methoxy) stabilize intermediates, improving yields, while electron-withdrawing groups may require harsher conditions .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, whereas non-polar solvents reduce side reactions .
  • Catalyst Screening : Transition metal catalysts (e.g., Pd/C) or organocatalysts can accelerate key steps like cyclization .
    Systematic DOE (Design of Experiments) approaches are recommended to identify optimal conditions .

Q. What computational strategies predict the compound’s biological targets and binding affinity?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina to model interactions with neurotransmitter receptors (e.g., dopamine D2 or serotonin 5-HT3), leveraging structural homology with related thieno-pyridine derivatives .
  • MD Simulations : Assess stability of ligand-receptor complexes over nanosecond timescales to evaluate binding kinetics .
  • QSAR Modeling : Correlate substituent variations (e.g., methoxy positioning) with activity data from analogous compounds to refine predictions .

Q. How do solubility and stability challenges impact in vitro and in vivo assays for this compound?

  • Methodological Answer :
  • Solubility Enhancement : Use co-solvents (e.g., DMSO/PEG mixtures) or formulate as nanoparticles to improve aqueous solubility for cell-based assays .
  • Stability Profiling : Conduct accelerated degradation studies (pH 1–9, 40°C) with HPLC monitoring to identify labile groups (e.g., ester linkages) .
  • Metabolite Identification : LC-MS/MS screens for hepatic metabolites (e.g., cytochrome P450-mediated demethylation) to guide structural modifications .

Data Contradiction Analysis

Q. Conflicting reports on the neuropharmacological activity of similar compounds: How to design experiments for validation?

  • Methodological Answer :
  • Target-Specific Assays : Prioritize functional assays (e.g., cAMP modulation for GPCR targets) over broad phenotypic screens .
  • Orthogonal Models : Validate findings across multiple systems (e.g., primary neurons, transgenic mice) to rule out model-specific artifacts .
  • Dose-Response Curves : Establish EC50_{50}/IC50_{50} values in parallel with toxicity assays (e.g., MTT) to differentiate efficacy from nonspecific effects .

Methodological Pitfalls and Solutions

Q. Why does the benzamido group’s substitution pattern (3,5-dimethoxy vs. 4-methoxy) significantly alter reactivity?

  • Methodological Answer :
  • Steric Effects : 3,5-Dimethoxy groups create steric hindrance, slowing nucleophilic attack during amidation .
  • Electronic Effects : Methoxy groups at 3,5 positions enhance electron density on the benzamido carbonyl, increasing susceptibility to hydrolysis. Use anhydrous conditions and low temperatures (-20°C) to mitigate this .

Future Research Directions

Q. What unexplored modifications could improve the compound’s pharmacokinetic profile?

  • Methodological Answer :
  • Prodrug Design : Introduce ester or carbamate prodrug moieties to enhance oral bioavailability .
  • Lipidization : Attach fatty acid chains to improve blood-brain barrier penetration for CNS targets .
  • Isotope Labeling : Synthesize deuterated or 14^{14}C-labeled analogs for ADME (Absorption, Distribution, Metabolism, Excretion) tracking .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Benzyl-2-(3,5-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
Reactant of Route 2
Reactant of Route 2
6-Benzyl-2-(3,5-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

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